molecular formula C15H22N2 B2815677 4-Phenyl-4-(pyrrolidin-1-yl)piperidine CAS No. 3543-21-3

4-Phenyl-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B2815677
CAS No.: 3543-21-3
M. Wt: 230.355
InChI Key: CELGPXSFFNRYAY-UHFFFAOYSA-N
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Description

4-Phenyl-4-(pyrrolidin-1-yl)piperidine is a chemical compound that features a piperidine ring substituted with a phenyl group and a pyrrolidine ring

Chemical Reactions Analysis

4-Phenyl-4-(pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-Phenyl-4-(pyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-phenyl-4-pyrrolidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-6-14(7-3-1)15(8-10-16-11-9-15)17-12-4-5-13-17/h1-3,6-7,16H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELGPXSFFNRYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

11 g KOH were added to a solution of 7.3 g (1 eq) benzyloxycarbonyl-4-phenyl-4-(pyrrolidin-1-yl)piperidine in 100 ml ethanol and the reaction mixture was refluxed for 24 h. The reaction course was monitored by thin-layer chromatography (20% MeOH/CHCl3). Once the conversion was complete, the solvent was distilled off completely and the residue mixed with 100 ml water and extracted 3 times with 100 ml CHCl3. The combined organic phases were dried with Na2SO4. Following removal of the solvent under reduced pressure, 7 g of crude product were obtained in the form of an oil.
Name
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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